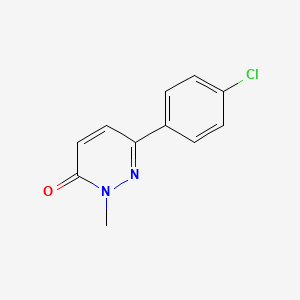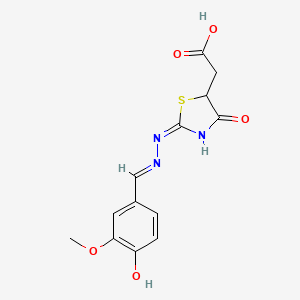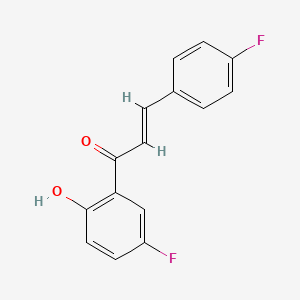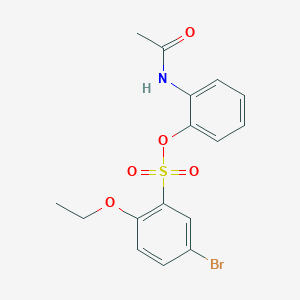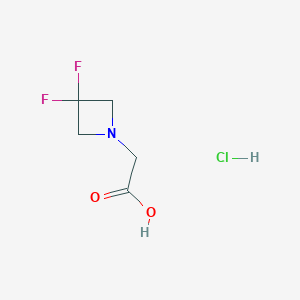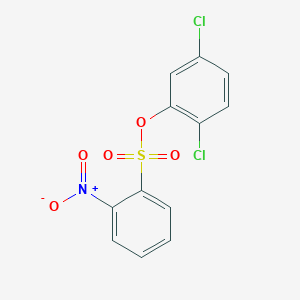
7-Chloro-5-nitroquinolin-8-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
7-Chloro-5-nitroquinolin-8-ol: has shown significant potential as an antimicrobial agent. Its structure allows it to disrupt microbial cell walls and inhibit the growth of various bacteria and fungi. This compound is particularly effective against Gram-positive and Gram-negative bacteria, making it a valuable candidate for developing new antibiotics .
Anticancer Research
In the field of oncology, 7-Chloro-5-nitroquinolin-8-ol has been studied for its cytotoxic effects on cancer cells. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Its ability to target specific cancer cell lines without affecting normal cells makes it a promising compound for cancer therapy .
Antiviral Applications
This compound has also been explored for its antiviral properties. Studies have shown that 7-Chloro-5-nitroquinolin-8-ol can inhibit the replication of certain viruses, including influenza and herpes simplex virus. Its mechanism involves interfering with viral DNA synthesis, which prevents the virus from multiplying .
Diagnostic Imaging
In the field of diagnostic imaging, 7-Chloro-5-nitroquinolin-8-ol has been used as a fluorescent probe. Its unique chemical structure allows it to bind to specific biomolecules and emit fluorescence, which can be detected using imaging techniques. This application is particularly useful in studying cellular processes and diagnosing diseases at the molecular level.
These applications highlight the versatility and potential of 7-Chloro-5-nitroquinolin-8-ol in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues
Wirkmechanismus
Target of Action
The primary targets of 7-Chloro-5-nitroquinolin-8-ol are bacterial gyrases and type 2 methionine aminopeptidase (MetAP2) protein . Bacterial gyrases are enzymes that are involved in the replication of bacterial DNA, making them a common target for antibacterial agents . MetAP2 is a protein involved in angiogenesis, the formation of new blood vessels .
Mode of Action
7-Chloro-5-nitroquinolin-8-ol interacts with its targets by inhibiting their activity. It inhibits MetAP2, which may contribute to its potential antitumor activity . Its antibacterial activity may stem from the complexation of metal ions that are vital for bacterial growth .
Biochemical Pathways
It is known that the inhibition of metap2 can disrupt angiogenesis, potentially preventing the growth and spread of tumors . The complexation of metal ions can disrupt essential biochemical processes in bacteria, inhibiting their growth .
Pharmacokinetics
Similar compounds, such as nitroxoline, have been found to be well-tolerated in both oral and parenteral administrations
Result of Action
The result of the action of 7-Chloro-5-nitroquinolin-8-ol is the inhibition of bacterial growth and potentially the inhibition of tumor growth and spread . By inhibiting bacterial gyrases and MetAP2, it can disrupt essential processes in bacteria and tumor cells, leading to their death .
Action Environment
The action of 7-Chloro-5-nitroquinolin-8-ol can be influenced by various environmental factors. For example, the presence of metal ions in the environment can affect its antibacterial activity Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence its stability and efficacy
Eigenschaften
IUPAC Name |
7-chloro-5-nitroquinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-4-7(12(14)15)5-2-1-3-11-8(5)9(6)13/h1-4,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHOFPGOOLRCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363678 | |
| Record name | 7-chloro-5-nitroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-nitroquinolin-8-ol | |
CAS RN |
23521-16-6 | |
| Record name | 7-chloro-5-nitroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-([1,1'-Biphenyl]-4-yl)-5-methylthiazol-2-amine](/img/structure/B3406046.png)
![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride](/img/structure/B3406061.png)


